molecular formula C15H10F4O3 B6411401 6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261917-73-0

6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411401
CAS RN: 1261917-73-0
M. Wt: 314.23 g/mol
InChI Key: OWLPWWISTDIMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% (6-F2M5T) is a synthetic organic compound that has been used in a variety of scientific research applications. It is an aromatic carboxylic acid with a molecular weight of 284.3 g/mol and a melting point of 131-133°C. 6-F2M5T has been used in a variety of laboratory experiments and scientific research applications, due to its unique properties and potential applications.

Mechanism of Action

6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. Acetylcholine is an important neurotransmitter that is involved in the regulation of many physiological processes. 6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thus leading to an increase in the concentration of acetylcholine in the body.
Biochemical and Physiological Effects
6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the body, which can lead to an increase in muscle contraction and relaxation, as well as an increase in cognitive function. Additionally, 6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to have an anti-inflammatory effect, and has been used in the treatment of asthma and other respiratory conditions.

Advantages and Limitations for Lab Experiments

The main advantages of using 6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments are its stability, low toxicity, and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, 6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is not soluble in water and has a low solubility in organic solvents, which can limit its use in certain experiments. Additionally, it is not suitable for use in long-term experiments, as it is not very stable in the presence of light or air.

Future Directions

The potential future directions for 6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% include its use in the development of new drugs, the study of protein kinases, the development of new fluorescent probes, and the study of enzyme inhibition. Additionally, 6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be used in the development of new diagnostic tools and in the study of the effects of environmental pollutants. Finally, it could be used in the development of new materials and in the study of the effects of radiation on biological systems.

Synthesis Methods

6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is synthesized by the reaction of 2-methoxy-5-trifluoromethylphenyl-4-nitrobenzoic acid and 6-fluoro-2-nitrobenzoic acid in the presence of a catalyst. The reaction is carried out at a temperature of 120-140°C for a period of 2-4 hours. The reaction results in the formation of 6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%, which is then purified by recrystallization.

Scientific Research Applications

6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including as a substrate for enzymes, as a reagent for organic synthesis, and as a fluorescent probe for biological imaging. It has also been used in the study of protein kinases and as a fluorescent indicator for the detection of metal ions. Additionally, 6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used in the study of enzyme inhibition, as a fluorescent probe for the detection of DNA and RNA, and as an inhibitor of the enzyme acetylcholinesterase.

properties

IUPAC Name

2-fluoro-6-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-12-6-5-8(15(17,18)19)7-10(12)9-3-2-4-11(16)13(9)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLPWWISTDIMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692134
Record name 3-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

CAS RN

1261917-73-0
Record name 3-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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